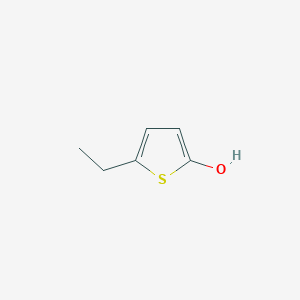
2-Hydroxy-5-ethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for 2-Hydroxy-5-ethylthiophene are not available, there are general strategies for the synthesis of thiophene derivatives. These include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve various condensation reactions .Scientific Research Applications
Organic Semiconductors and Electronics
2-Hydroxy-5-ethylthiophene (2-HET) is employed in the synthesis of organic semiconductors. These materials play a crucial role in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The conjugated structure of 2-HET allows it to participate in charge transport, making it valuable for designing efficient electronic components .
Corrosion Inhibition
Thiophene derivatives, including 2-HET, serve as corrosion inhibitors. These compounds protect metals from degradation caused by environmental factors, such as moisture and aggressive chemicals. Researchers explore their effectiveness in preventing corrosion in various industrial applications .
Biologically Active Compounds
2-HET belongs to a class of biologically active compounds. Scientists investigate its potential pharmacological properties, including:
- Antihypertensive and Anti-Atherosclerotic Properties : These properties are essential for cardiovascular health .
Synthesis of Medicinal Agents
2-HET serves as a building block for synthesizing pharmaceutical agents. For instance:
- Metal Complexing Agents : 2-Butylthiophene, another derivative, plays a role in metal complexation .
Reference Standard in Pharmaceutical Testing
High-quality reference standards of 2-HET are used in pharmaceutical testing laboratories to ensure accurate results in drug analysis and quality control .
properties
IUPAC Name |
5-ethylthiophen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-2-5-3-4-6(7)8-5/h3-4,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCLPTMQUBNPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-ethylthiophene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B2713109.png)




![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2713115.png)


![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide](/img/structure/B2713119.png)




